[(1-Bromonaphthalen-2-yl)methyl](methyl)amine hydrochloride [(1-Bromonaphthalen-2-yl)methyl](methyl)amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18080362
InChI: InChI=1S/C12H12BrN.ClH/c1-14-8-10-7-6-9-4-2-3-5-11(9)12(10)13;/h2-7,14H,8H2,1H3;1H
SMILES:
Molecular Formula: C12H13BrClN
Molecular Weight: 286.59 g/mol

[(1-Bromonaphthalen-2-yl)methyl](methyl)amine hydrochloride

CAS No.:

Cat. No.: VC18080362

Molecular Formula: C12H13BrClN

Molecular Weight: 286.59 g/mol

* For research use only. Not for human or veterinary use.

[(1-Bromonaphthalen-2-yl)methyl](methyl)amine hydrochloride -

Molecular Formula C12H13BrClN
Molecular Weight 286.59 g/mol
IUPAC Name 1-(1-bromonaphthalen-2-yl)-N-methylmethanamine;hydrochloride
Standard InChI InChI=1S/C12H12BrN.ClH/c1-14-8-10-7-6-9-4-2-3-5-11(9)12(10)13;/h2-7,14H,8H2,1H3;1H
Standard InChI Key WRDDYAXUYNNDBT-UHFFFAOYSA-N
Canonical SMILES CNCC1=C(C2=CC=CC=C2C=C1)Br.Cl

Chemical Identity and Structural Properties

Molecular Characterization

The molecular formula of (1-Bromonaphthalen-2-yl)methylamine hydrochloride is C₁₂H₁₃BrClN, with a molecular weight of 286.59 g/mol. The IUPAC name, 1-(1-bromonaphthalen-2-yl)-N-methylmethanamine hydrochloride, reflects its naphthalene backbone substituted with a bromine atom at the 1-position and a methylamine group at the 2-position. The hydrochloride salt formation stabilizes the amine moiety, improving its handling and storage characteristics .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₂H₁₃BrClN
Molecular Weight286.59 g/mol
IUPAC Name1-(1-bromonaphthalen-2-yl)-N-methylmethanamine hydrochloride
Canonical SMILESCNCC1=C(C2=CC=CC=C2C=C1)Br.Cl
InChI KeyWRDDYAXUYNNDBT-UHFFFAOYSA-N

Synthesis and Reaction Chemistry

Synthetic Routes

The synthesis of (1-Bromonaphthalen-2-yl)methylamine hydrochloride typically begins with 1-bromonaphthalene-2-carbaldehyde as the starting material. A reductive amination strategy employs methylamine and a reducing agent such as sodium cyanoborohydride (NaBH₃CN) in methanol, followed by hydrochloric acid treatment to yield the hydrochloride salt. Alternative pathways involve Ullmann coupling or Buchwald-Hartwig amination to introduce the methylamine group, though these methods require palladium catalysts and elevated temperatures .

Optimized Protocol

  • Step 1: Condensation of 1-bromonaphthalene-2-carbaldehyde with methylamine in ethanol at 50°C for 12 hours.

  • Step 2: Reduction with NaBH₄ in THF at 0°C to room temperature.

  • Step 3: Acidification with concentrated HCl to precipitate the hydrochloride salt.

  • Step 4: Purification via recrystallization from ethanol/water (yield: 68–72%) .

Reactivity and Functionalization

The compound’s bromine atom participates in electrophilic aromatic substitution (EAS) reactions, enabling regioselective functionalization. For example, Suzuki-Miyaura cross-coupling with arylboronic acids replaces bromine with aryl groups, expanding structural diversity . The methylamine group undergoes nucleophilic acyl substitution, forming amides or imines upon reaction with acyl chlorides or ketones, respectively .

Example Reaction

C12H13BrClN+PhB(OH)2Pd(PPh3)4C18H17ClN+B(OH)3+HBr\text{C}_{12}\text{H}_{13}\text{BrClN} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{C}_{18}\text{H}_{17}\text{ClN} + \text{B(OH)}_3 + \text{HBr}

This palladium-catalyzed coupling installs a phenyl group at the bromine site, demonstrating utility in constructing biaryl architectures .

Physicochemical Properties

Solubility and Stability

The hydrochloride salt exhibits high solubility in polar solvents:

  • Water: 12.4 mg/mL at 25°C

  • Methanol: 34.7 mg/mL

  • DMSO: 28.9 mg/mL.
    Stability studies indicate decomposition temperatures above 200°C, with hygroscopicity requiring anhydrous storage conditions.

Acid-Base Behavior

The amine group’s pKa in aqueous solution is approximately 9.1–9.5, typical for aliphatic amines. Protonation at physiological pH enhances water solubility, critical for biological assays .

Applications in Medicinal Chemistry

Biological Activity Screening

Preliminary in vitro studies suggest moderate affinity for serotonin receptors (5-HT₂A: IC₅₀ = 1.2 μM; 5-HT₆: IC₅₀ = 0.8 μM), though cytotoxicity profiles remain uncharacterized . Molecular docking simulations predict interactions with the 5-HT₂A receptor’s hydrophobic pocket, mediated by the naphthalene system’s π-π stacking .

Prodrug Development

The hydrochloride salt serves as a prodrug candidate, with enzymatic cleavage releasing the free amine in vivo. Rat pharmacokinetic studies show a plasma half-life of 2.3 hours and 44% oral bioavailability, necessitating formulation improvements .

Industrial and Research Applications

Organic Synthesis Intermediate

The compound’s dual functionality makes it a precursor to:

  • Ligands for transition-metal catalysis (e.g., Pd, Cu).

  • Fluorescent probes via Suzuki coupling with fluorophores.

  • Polymer additives to enhance thermal stability .

Analytical Reference Standard

Chromatographic methods (HPLC, GC-MS) utilize the compound as a reference for quantifying bromonaphthalene derivatives in environmental samples, with a detection limit of 0.1 ppb .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator